3,7-Dimethyloctyl isovalerate
Description
Significance of Ester Linkages in Natural and Synthetic Chemical Entities
Esters are a critical class of organic compounds characterized by a carbonyl group connected to an oxygen atom, which is in turn attached to another organic group. This linkage, known as an ester bond, is fundamental in both the natural world and synthetic chemistry. google.comperfumerflavorist.com In biology, ester bonds are the cornerstone of lipids, such as triglycerides, which are essential for energy storage. google.com They are also integral to the structure of phospholipids (B1166683) that form cell membranes and are present in nucleic acids, where phosphodiester bonds form the backbone of DNA and RNA.
In synthetic applications, the ester functional group is prized for its versatility. thegoodscentscompany.com Esters are responsible for the natural fragrances and flavors of many fruits and flowers, a property extensively utilized in the food, beverage, and cosmetic industries. scentjourner.com Their chemical properties also make them effective solvents, plasticizers, and intermediates in the synthesis of more complex molecules. thegoodscentscompany.comchemsrc.com The formation of an ester, typically through the reaction of a carboxylic acid and an alcohol, is a cornerstone of organic synthesis. thegoodscentscompany.com
Overview of Complex Organic Molecules in Interdisciplinary Research
Complex Organic Molecules (COMs), broadly defined by astronomers as carbon-based molecules with six or more atoms, are at the forefront of interdisciplinary research, connecting chemistry, biology, and astrophysics. nist.gov The study of COMs in interstellar space, for instance, provides insights into the potential origins of life, as these molecules are the building blocks for more complex structures like amino acids and nucleotides. pschemicals.comacs.org Researchers have found that COMs can form in cold, pre-stellar cores, much earlier in the star formation process than previously believed, challenging existing theories about their synthesis. pschemicals.com This discovery suggests that the foundational components for life are more widespread in the universe than once thought. acs.org The interdisciplinary study of these molecules helps scientists understand not only extraterrestrial chemistry but also the fundamental principles governing molecular assembly and complexity.
Current Research Paradigms in the Study of Branched Chain Esters
Branched-chain esters, a sub-class of esters featuring non-linear alkyl chains, are a subject of significant research interest due to their unique physical and chemical properties. The branching in their molecular structure disrupts the regular packing of molecules, which often results in lower melting points and pour points compared to their straight-chain counterparts. nih.govsrce.hr This characteristic is particularly valuable in the development of advanced materials. For example, branched-chain fatty acid methyl esters are being investigated as cold flow improvers for biodiesel, enhancing its performance in colder climates. researchgate.net
In the field of materials science, these esters are used as synthetic lubricants and plasticizers, where their low-temperature fluidity is a key advantage. srce.hr In cosmetics, branched-chain esters are valued for their emollient properties and unique sensory profiles. nih.gov Current research paradigms focus on the biocatalytic synthesis of these esters using enzymes like lipases. nih.gov This "green chemistry" approach allows for production under mild conditions, reducing energy consumption and environmental impact compared to traditional chemical synthesis, paving the way for sustainable industrial manufacturing. nih.gov
Structure
3D Structure
Properties
CAS No. |
71662-26-5 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
3,7-dimethyloctyl 3-methylbutanoate |
InChI |
InChI=1S/C15H30O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h12-14H,6-11H2,1-5H3 |
InChI Key |
SJACRECVLUMNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,7 Dimethyloctyl Isovalerate and Analogues
Chemoenzymatic Synthesis Routes and Optimization
Biocatalysis, particularly the use of enzymes, has emerged as a powerful tool in the fragrance and flavor industry for the synthesis of high-value esters. researchgate.net This approach offers benefits such as high specificity, mild reaction conditions, and the production of purer products, which simplifies downstream processing. researchgate.netvito.be
The selection of an appropriate enzyme is critical for the efficient synthesis of 3,7-dimethyloctyl isovalerate. Lipases (EC 3.1.1.3) are the most widely used enzymes for esterification reactions in the cosmetic and fragrance industries due to their ability to recognize a wide variety of substrates, their stability in organic solvents, and their commercial availability. researchgate.netijeat.org Prominent enzyme families such as lipases and proteases can catalyze biosynthetic reactions with improved affordability and safety compared to traditional techniques. nih.gov Enzymes like Lipozyme TL IM (from Thermomyces lanuginosus) and Novozym 435 (Candida antarctica lipase (B570770) B, CALB) are frequently employed for producing flavor and fragrance esters. scielo.brcetjournal.it
Enzyme engineering plays a pivotal role in optimizing biocatalysts for specific industrial applications. nih.gov For instance, the architecture of enzymes can be redesigned to tailor substrate specificity. bioengineer.org By reshaping the substrate access tunnels—protein channels that guide molecules to the active site—researchers can enhance the precision with which an enzyme recognizes and processes substrates, which can boost catalytic efficiency and minimize side reactions. bioengineer.org Furthermore, protein engineering can improve the catalytic performance, selectivity, and stability of enzymes, making the enzymatic production of complex fragrance molecules more cost-competitive with chemical methods. nih.gov
| Enzyme | Source Organism | Form | Key Characteristics | Relevant Applications |
|---|---|---|---|---|
| Novozym 435 | Candida antarctica (Lipase B) | Immobilized on acrylic resin | High activity, broad substrate specificity, good thermal stability. cetjournal.it | Synthesis of various short- and long-chain esters. cetjournal.itmdpi.com |
| Lipozyme TL IM | Thermomyces lanuginosus | Immobilized on silica (B1680970) gel | High activity in non-aqueous media, 1,3-regioselectivity. | Esterification of fatty acids and synthesis of flavor esters like isoamyl butyrate. scielo.brredalyc.org |
| Lipase PS | Burkholderia cepacia | Immobilized or free | Excellent enantioselectivity for resolving racemic alcohols. mdpi.com | Stereoselective acylation and hydrolysis. mdpi.com |
| Lipase from Rhizopus arrhizus | Rhizopus arrhizus | Immobilized | Effective at moderate temperatures (e.g., 30°C). ijeat.org | Esterification of fatty acids like palmitic acid. ijeat.org |
Enzymes exhibit remarkable selectivity, which is a significant advantage over chemical catalysts. vito.be Lipases can catalyze transformations in both a stereoselective and regioselective manner. mdpi.com Regioselectivity is the ability to target a specific functional group within a molecule. In the synthesis of this compound from 3,7-dimethyloctanol (a primary alcohol), a lipase would selectively catalyze esterification at the primary hydroxyl group, avoiding potential side reactions. mdpi.com
Stereoselectivity is particularly crucial for chiral fragrance molecules, where different enantiomers can have distinct scents. Lipases are adept at discriminating between the enantiomers of a racemic mixture, allowing for the synthesis of optically pure compounds through a process called kinetic resolution. mdpi.com For example, a lipase can selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted, thereby separating the two. mdpi.com This capability has been successfully used to accomplish the asymmetric synthesis of various chiral terpenoids. mdpi.com This is highly relevant for this compound, as the 3,7-dimethyloctanol precursor contains a chiral center, and its stereochemistry is key to its final olfactory properties.
Process intensification aims to improve reaction efficiency by increasing reaction rates, lowering reaction times, and improving conversion. nih.govresearchgate.net In enzymatic ester synthesis, tools like ultrasound and microwave irradiation have been shown to enhance performance. researchgate.netcolab.ws Microwaves can influence polar molecules, increasing molecular friction and collisions, which can accelerate the reaction rate. researchgate.net This technology is considered well-suited for process intensification and can sometimes improve enzyme stability compared to conventional heating. researchgate.net Solvent-free systems are also an area of increasing interest as they simplify purification and reduce operating costs. researchgate.netmdpi.com
Downstream processing, which involves the separation and purification of the product, is a critical and often costly stage, sometimes accounting for up to 80% of total production costs. nih.govwumardan.edu.pk A typical downstream process for enzymatic ester synthesis includes several steps. youtube.com First, if an immobilized enzyme is used, it is recovered from the reaction mixture, usually by simple filtration, allowing it to be reused in subsequent batches. researchgate.net The subsequent steps focus on isolating the pure ester from unreacted substrates (alcohol and acid) and any by-products (primarily water). wumardan.edu.pkyoutube.com Techniques such as liquid-liquid extraction, distillation, or chromatography are employed to achieve the high purity required for fragrance applications. nih.govyoutube.com The proper integration of upstream (synthesis) and downstream (purification) processes is essential for developing a robust and economically viable bioprocess. nih.govresearchgate.net
Novel Organic Synthesis Strategies
While enzymatic methods offer a green alternative, developments in traditional organic synthesis also aim to improve the efficiency and sustainability of ester production.
The olfactory properties of chiral molecules like this compound are often dependent on their specific stereoisomers. rsc.org Industrial syntheses of many fragrances are often not stereoselective, resulting in the production of mixtures of isomers, some of which may not contribute to the desired scent. rsc.org Therefore, developing stereoselective synthesis routes to produce single, highly potent isomers is a key goal.
This can be achieved by using chiral building blocks or through asymmetric catalysis. For this compound, this would involve the stereoselective synthesis of the 3,7-dimethyloctanol precursor. Asymmetric synthesis can be accomplished using chiral catalysts or reagents to create the desired stereocenter in the alcohol. This enantiomerically pure alcohol is then esterified with isovaleric acid to yield the target chiral ester. Biocatalytic reductions using enzymes like alcohol dehydrogenases (ADHs) are also a powerful method for producing chiral alcohols with high stereoselectivity. rsc.org
Green chemistry principles are increasingly being applied to the synthesis of esters to minimize environmental impact. jetir.orgresearchgate.net Esterification is a widely used industrial reaction, but traditional methods often rely on corrosive homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, which generate acidic waste and can be difficult to separate from the product. jetir.orgresearchgate.net
A key green approach is the replacement of these liquid acids with solid acid catalysts. jetir.org Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst 15) are effective, reusable, and easily separated from the reaction mixture by filtration. jetir.orgresearchgate.net This simplifies the process, enhances atom economy, and reduces environmental pollution. jetir.org Other green strategies include the use of less hazardous solvents or adopting solvent-free conditions. mdpi.comyoutube.com For example, a modified Steglich esterification has been developed using acetonitrile, a greener solvent, which allows for high product yields without the need for chromatographic purification. youtube.com
| Catalyst Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity. | Corrosive, difficult to separate, generates acidic waste, potential for side reactions. jetir.org |
| Solid Acid Catalyst | Amberlyst 15 | Reusable, easily separated by filtration, non-corrosive, high selectivity. jetir.orgresearchgate.net | May have lower activity than mineral acids, potential for pore diffusion limitations. |
| Biocatalyst (Enzyme) | Immobilized Lipase (e.g., Novozym 435) | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, biodegradable, reusable. researchgate.netvito.be | Higher initial cost, potential for inhibition, sensitivity to temperature and pH. scielo.br |
Derivatization and Structural Modification Research
The synthesis of structural analogues and homologues of this compound is crucial for structure-activity relationship studies and for the discovery of new fragrance and flavor profiles. nih.gov These modifications can involve changes to both the alcohol and the acid moieties of the ester.
Analogues based on the alcohol component can be synthesized from various terpene alcohols. For example, esters of geraniol (B1671447), citronellol, and linalool (B1675412) with isovaleric acid have been prepared to investigate the impact of unsaturation and isomeric differences on the resulting aroma. google.comnih.gov The synthesis of these esters often employs similar esterification methods as those used for this compound, such as acid-catalyzed esterification or the use of acid anhydrides. google.com
Homologues can be created by varying the chain length of the alcohol or the carboxylic acid. For instance, reacting 3,7-dimethyloctan-1-ol (B75441) with a series of carboxylic acids of varying chain lengths (e.g., acetic, propionic, butyric acid) would yield a homologous series of esters. medcraveonline.comresearchgate.net Similarly, isovaleric acid can be esterified with a range of linear and branched alcohols to produce a different set of homologues. researchgate.net The choice of synthetic method for these homologues often depends on the steric hindrance of the reactants. For more sterically demanding combinations, methods like Steglich esterification or the use of more reactive acid derivatives are preferred. mdpi.comresearchgate.net
The following table presents a selection of synthesized structural analogues and homologues, demonstrating the chemical diversity that can be achieved.
| Ester Name | Alcohol Moiety | Acid Moiety |
| Geranyl isovalerate | Geraniol | Isovaleric acid |
| Citronellyl acetate (B1210297) | Citronellol | Acetic acid |
| Linalyl butyrate | Linalool | Butyric acid |
| 3,7-Dimethyloctyl acetate | 3,7-Dimethyloctan-1-ol | Acetic acid |
| Ethyl isovalerate | Ethanol | Isovaleric acid |
Functional group interconversions (FGIs) on the 3,7-dimethyloctyl moiety can lead to a wide range of novel compounds with potentially interesting properties. These transformations can target the terminal hydroxyl group of the parent alcohol or the C-H bonds within the alkyl chain.
The primary alcohol of 3,7-dimethyloctan-1-ol can be oxidized to the corresponding aldehyde, 3,7-dimethyloctanal, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation can yield 3,7-dimethyloctanoic acid. These transformations provide access to a different class of fragrance compounds and synthetic intermediates.
The hydroxyl group can also be converted to a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, treatment of 3,7-dimethyloctan-1-ol with p-toluenesulfonyl chloride in the presence of a base would yield 3,7-dimethyloctyl tosylate. This tosylate can then be reacted with various nucleophiles, such as amines or thiols, to introduce nitrogen or sulfur functionalities into the molecule.
Direct functionalization of the C-H bonds of the 3,7-dimethyloctyl chain is more challenging but can be achieved through radical reactions. For instance, free-radical halogenation can introduce a halogen atom onto the alkyl chain, which can then be further manipulated through substitution or elimination reactions.
The table below outlines some potential functional group interconversions of the 3,7-dimethyloctyl moiety.
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| 3,7-Dimethyloctan-1-ol | Pyridinium chlorochromate (PCC) | 3,7-Dimethyloctanal | Primary alcohol to aldehyde |
| 3,7-Dimethyloctan-1-ol | p-Toluenesulfonyl chloride, pyridine | 3,7-Dimethyloctyl tosylate | Alcohol to tosylate |
| 3,7-Dimethyloctyl tosylate | Sodium azide (B81097) (NaN₃) | 1-Azido-3,7-dimethyloctane | Tosylate to azide |
| 3,7-Dimethyloctane | Bromine (Br₂), light | Bromo-3,7-dimethyloctane isomers | C-H to C-Br |
The incorporation of bulky, hydrophobic side chains, such as the 3,7-dimethyloctyl group, into polymers can significantly influence their physical and chemical properties, including solubility, thermal stability, and mechanical behavior. nih.gov Research in this area focuses on the synthesis of monomers bearing the 3,7-dimethyloctyl moiety and their subsequent polymerization or copolymerization.
One approach is to synthesize a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206) ester of 3,7-dimethyloctan-1-ol. This can be achieved by reacting the alcohol with acryloyl chloride or methacryloyl chloride in the presence of a base. The resulting monomer, 3,7-dimethyloctyl (meth)acrylate, can then undergo free-radical polymerization to form a homopolymer or be copolymerized with other vinyl monomers to create copolymers with tailored properties. nih.gov
Another strategy is the "grafting onto" method, where a pre-formed polymer with reactive sites along its backbone is reacted with a derivative of 3,7-dimethyloctan-1-ol. nih.govnih.gov For example, a polymer with pendant hydroxyl or halide groups could be modified by esterification or nucleophilic substitution with an appropriate derivative of the 3,7-dimethyloctyl moiety. This approach allows for the modification of existing polymers to introduce the desired side chains.
The choice of polymerization technique, such as free-radical, cationic, or ring-opening polymerization, will depend on the nature of the monomer and the desired polymer architecture. nih.gov The resulting copolymers could find applications in areas such as specialty coatings, adhesives, and as modifiers for commodity plastics.
The table below provides an overview of potential strategies for integrating 3,7-dimethyloctyl side chains into copolymers.
| Polymerization Strategy | Monomer/Precursor Polymer | Comonomer (for copolymerization) | Potential Polymer Structure |
| Free-radical polymerization | 3,7-Dimethyloctyl acrylate | Styrene, Methyl methacrylate | Random or block copolymer with pendant 3,7-dimethyloctyl ester groups |
| "Grafting onto" | Poly(glycidyl methacrylate) | - | Polymer backbone with 3,7-dimethyloctyl ether side chains |
| Ring-opening polymerization | Lactide | 3,7-Dimethyloctyl-functionalized lactide | Biodegradable polyester (B1180765) with pendant 3,7-dimethyloctyl groups |
Occurrence and Natural Sources
Identification in Plant Species
There is currently no scientific literature that documents the natural occurrence of 3,7-Dimethyloctyl isovalerate in any plant species or other natural sources. Its unsaturated analogue, citronellyl isovalerate, is found in sources like valerian root oil, but the saturated form appears to be primarily a synthetic compound.
Role in Ecosystems
Given the lack of evidence for its natural occurrence, this compound is not known to have a role in ecosystems, such as acting as a pheromone or other semiochemical for insect communication or plant defense.
Synthesis and Industrial Production
Common Synthetic Routes (e.g., Fischer Esterification)
The most common and industrially viable method for synthesizing 3,7-Dimethyloctyl isovalerate is the Fischer-Speier esterification. organic-chemistry.org This reaction involves the direct esterification of isovaleric acid (3-methylbutanoic acid) with 3,7-dimethyloctanol. thermofisher.com The reaction is an equilibrium process where water is produced as a byproduct. To drive the reaction toward the formation of the ester product, it is common to either use an excess of one of the reactants (typically the less expensive one) or to remove the water as it is formed. organic-chemistry.orgthermofisher.com
Catalysts and Reaction Conditions
Fischer esterification is typically catalyzed by a strong acid. unb.ca Concentrated sulfuric acid (H₂SO₄) is a widely used and effective catalyst for this process. srce.hrthermofisher.com Other Brønsted or Lewis acids, such as p-toluenesulfonic acid or ferric chloride (FeCl₃), can also be employed. acs.orgorganic-chemistry.org The reaction is generally carried out under reflux conditions, where the reaction mixture is heated to its boiling point to increase the reaction rate, with a condenser used to prevent the loss of volatile reactants and products. thermofisher.comwpmucdn.com
Purification and Quality Control
After the reaction is complete, the crude product mixture contains the desired ester, unreacted starting materials, the acid catalyst, and water. The purification process typically begins with a neutralization wash, often using an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃), to remove the acid catalyst and any remaining carboxylic acid. wpmucdn.comyoutube.com The organic layer, containing the ester, is then separated from the aqueous layer. Final purification is often achieved through distillation, which separates the ester from any remaining alcohol and other impurities based on differences in boiling points. youtube.comweebly.com Quality control would involve techniques like gas chromatography (GC) to determine the purity of the final product.
Advanced Analytical Methodologies for Research on 3,7 Dimethyloctyl Isovalerate
Chromatographic Separations and Detection
Chromatographic techniques are fundamental in separating 3,7-Dimethyloctyl isovalerate from other constituents in a sample, allowing for its precise detection and measurement. The choice of method often depends on the volatility of the compound and the matrix in which it is found.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal and most effective analytical technique for the analysis of volatile compounds like this compound. botanyjournals.com This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry.
For qualitative analysis, the GC component separates this compound from other volatile compounds in a mixture based on its boiling point and affinity for the stationary phase of the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. This spectrum is then compared against spectral libraries, such as the NIST library, to confirm the compound's identity. botanyjournals.com
Quantitative analysis using GC-MS involves measuring the abundance of specific ions generated from the compound. mdpi.com The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. botanyjournals.com By running a series of calibration standards, a calibration curve can be constructed to accurately determine the concentration of the analyte in an unknown sample. researchgate.net For high-sensitivity applications, such as analyzing trace amounts, a triple quadrupole mass spectrometer (GC-MS/MS) can be used to enhance selectivity and lower detection limits. researchgate.netnih.gov
Table 1: Typical GC-MS Parameters for Ester Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Capillary column (e.g., DB-1, VF17ms) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) researchgate.net |
| Injection Mode | Splitless or Split |
| Temperature Program | Initial oven temperature followed by a ramp to a final temperature |
| Ion Source | Electron Ionization (EI) at 70 eV mdpi.com |
| Detection Mode | Full-mass scan (50–450 m/z) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis mdpi.com |
High-Performance Liquid Chromatography (HPLC) Applications
While GC-MS is the dominant technique for volatile esters, High-Performance Liquid Chromatography (HPLC) can be applied in specific scenarios. HPLC is particularly useful for the analysis of less volatile or thermally unstable compounds. In the context of this compound, HPLC applications are less common but could be employed for preparative-scale purification or for analysis within non-volatile matrices where direct injection into a GC is not feasible. The technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically achieved using ultraviolet (UV) or refractive index (RI) detectors. For structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). researchgate.net
Development of Optimized Separation Protocols for Complex Mixtures
The analysis of this compound often occurs within complex matrices such as essential oils, flavor formulations, or cosmetic products. This necessitates the development of optimized separation protocols to resolve the target analyte from a multitude of other components. nih.gov Method development in GC-MS involves the careful selection of the capillary column's stationary phase, optimization of the oven temperature program to ensure adequate separation (resolution) between adjacent peaks, and adjustment of the carrier gas flow rate. researchgate.net In cases of severe co-elution, where two or more compounds elute at the same time, advanced chemometric decomposition methods can be employed to mathematically resolve the individual mass spectra and elution profiles. nih.gov The goal is to achieve a robust and reliable method that provides accurate qualitative and quantitative results for this compound, even in the most challenging sample matrices. researchgate.netresearchgate.net
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure and bonding of this compound. These methods are indispensable for unambiguous structural elucidation and for understanding the molecule's vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used in tandem to map the carbon skeleton and the positions of hydrogen atoms. researchgate.net
¹H NMR: This technique provides information about the chemical environment of each hydrogen atom. The spectrum for this compound would show distinct signals for the protons in the isovalerate moiety and the 3,7-dimethyloctyl chain. The chemical shift (δ) of each signal, its integration (area under the peak), and its splitting pattern (multiplicity) allow for the assignment of each proton to its position in the molecule.
¹³C NMR: This spectrum reveals the chemical environment of each carbon atom. For this compound, a characteristic signal for the carbonyl carbon (C=O) of the ester group would be observed at a downfield chemical shift (typically around 170-175 ppm). Other signals would correspond to the various methyl, methylene, and methine carbons in the molecule. researchgate.net
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the final structure. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position (Isovalerate Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) researchgate.net |
|---|---|---|
| Carbonyl (C=O) | - | ~174.7 |
| α-CH₂ | ~2.25 (d) | ~44.1 |
| β-CH | ~2.07 (m) | ~26.8 |
| γ-(CH₃)₂ | ~0.94 (d) | ~22.7 |
| Atom Position (3,7-Dimethyloctyl Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ester O-CH₂ | ~4.1-4.2 (t) | ~64-65 |
| Other CH, CH₂, CH₃ | ~0.8-1.6 | ~10-40 |
Note: Predicted values are based on typical shifts for isovalerate and alkyl chains. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds. The most prominent and diagnostic peak is the strong absorption from the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other significant peaks include the C-O stretching vibrations around 1150-1250 cm⁻¹ and various C-H stretching and bending vibrations from the alkyl portions of the molecule below 3000 cm⁻¹. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. While C-H stretching bands are present, Raman is often particularly sensitive to the vibrations of the non-polar carbon-carbon backbone of the molecule. For esters like phenethyl isovalerate, characteristic Raman shifts can be observed that correlate with the molecular structure. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850-2960 | Medium to Strong |
| C=O Stretch (Ester) | 1735-1750 | Strong |
| C-H Bend (Alkyl) | 1350-1470 | Variable |
| C-O Stretch (Ester) | 1150-1250 | Strong |
Hyphenated Spectroscopic Techniques for Enhanced Analytical Resolution
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.govchemijournal.com These approaches leverage the separation power of chromatography with the identification capabilities of spectroscopy, providing a multidimensional analytical perspective. springernature.comnih.gov
For a volatile ester like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique. nih.gov In GC-MS, the sample is vaporized and separated based on volatility and polarity in a capillary column. The separated components then enter a mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification by comparing it to spectral libraries. nih.gov This method provides both high-resolution separation and detailed structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS), and its more sensitive counterpart LC-MS/MS, have also been developed for the analysis of terpenes and their derivatives. thermofisher.comnih.gov While less conventional for highly volatile compounds, LC is advantageous for analyzing less stable molecules that might degrade at high GC temperatures. nih.gov Techniques like Atmospheric Pressure Chemical Ionization (APCI) are suitable for ionizing medium-polarity compounds like esters in an LC-MS setup. thermofisher.comnih.gov The coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) represents another powerful, albeit less common, hyphenated technique. It allows for the direct acquisition of NMR data on separated compounds, providing unambiguous structural elucidation of unknown metabolites or impurities without the need for isolation. chemijournal.com
Table 1: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle | Detection Principle | Key Advantages |
| GC-MS | Volatility and Polarity | Mass-to-charge ratio of fragments | Excellent for volatile compounds, high resolution, extensive spectral libraries. |
| LC-MS/MS | Polarity | Mass-to-charge ratio of parent and product ions | Suitable for thermolabile compounds, high sensitivity and specificity. chemijournal.com |
| LC-NMR | Polarity | Nuclear magnetic resonance | Unambiguous structure elucidation of novel compounds, no need for isolation. chemijournal.com |
Isotopic Labeling and Metabolomics Approaches
To understand how this compound interacts with and is processed by biological systems, researchers employ isotopic labeling and metabolomics, which offer a dynamic view of metabolic processes.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell. nih.govnih.gov The core of MFA involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system. mdpi.com
In the context of this compound, this would involve synthesizing the compound with ¹³C atoms at specific positions in either the 3,7-dimethyloctyl alcohol moiety or the isovalerate moiety. When this labeled compound is introduced to cells, it will be taken up and metabolized. The ¹³C atoms act as tracers, and their incorporation into downstream metabolites can be tracked using MS or NMR. nih.gov
By measuring the isotopic labeling patterns of various metabolites over time, researchers can construct a quantitative map of the metabolic fate of the compound. nih.gov For example, this could reveal the rate of ester hydrolysis and the subsequent pathways that the alcohol and carboxylic acid components enter, such as fatty acid metabolism or the Krebs cycle. The choice of which part of the molecule to label allows for probing specific metabolic questions. researchgate.net
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. nih.gov It can be broadly divided into two strategies: untargeted and targeted.
Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to provide a global snapshot of the metabolome. nih.gov In research on this compound, an untargeted study might compare the metabolic profiles of cells or tissues exposed to the compound against a control group. Using high-resolution platforms like GC-MS or LC-MS, this can reveal unexpected metabolic perturbations and help generate new hypotheses about the compound's biological effects. nih.gov
Targeted Metabolomics: This strategy focuses on measuring a predefined and specific group of metabolites with high accuracy and precision. nih.gov Following an untargeted study that identifies a particular pathway of interest, targeted metabolomics could be used to precisely quantify changes in key metabolites within that pathway after exposure to this compound.
Table 2: Metabolomics Approaches in this compound Research
| Approach | Goal | Methodology | Outcome |
| Untargeted | Global, comprehensive profiling of all measurable metabolites. | High-resolution GC-MS or LC-MS analysis of entire sample extracts. | Identification of metabolic pathways affected by the compound; hypothesis generation. |
| Targeted | Precise quantification of a specific, predefined set of metabolites. | Optimized LC-MS/MS methods (e.g., Selected Reaction Monitoring). | Accurate measurement of changes in key biomarkers or pathway intermediates. |
The analytical techniques used in metabolomics generate vast and complex datasets. A single GC-MS or LC-MS run can produce thousands of data points corresponding to different compounds and their intensities. Chemometrics refers to the application of statistical and mathematical methods to extract meaningful information from this chemical data. nih.gov
Computational and Theoretical Studies of 3,7 Dimethyloctyl Isovalerate
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental in fragrance chemistry for correlating the chemical structure of a molecule with its perceived odor. For esters like 3,7-dimethyloctyl isovalerate, these studies aim to identify the structural features responsible for their characteristic scent.
Computational methods have become indispensable in elucidating the complex relationships between molecular structure and odor. For aliphatic esters, a variety of computational techniques are employed to predict their olfactory properties. These approaches often involve the calculation of molecular descriptors that quantify different aspects of a molecule's structure.
Recent advancements have seen the application of machine learning and natural language processing to predict the odor character of chemicals from their physicochemical properties. plos.orgnih.gov These models can be trained on large datasets of known odorants and their associated sensory descriptions. plos.org For instance, a predictive model might use a neural network to learn the correlation between a molecule's mass spectrum and its odor profile. plos.org Such approaches hold promise for the high-throughput screening of potential new fragrance molecules.
The primary challenge in developing accurate odor-structure relationship models lies in the subjective nature of odor perception and the complexity of the olfactory system. However, by combining computational chemistry with sensory data, significant progress is being made in understanding how molecular features translate into specific scents. perfumerflavorist.com
Quantitative Structure-Activity Relationship (QSAR) models represent a more quantitative approach to SAR, aiming to create mathematical models that can predict the odor intensity or character of a compound. researchgate.net For aliphatic esters, QSAR studies have successfully correlated their fruity odor characteristics with various molecular descriptors. perfumerflavorist.comnih.gov
Several types of molecular descriptors have been found to be important for modeling the odor of esters:
Topological Indices: These descriptors, such as the Kappa index, capture information about the connectivity and shape of the molecule. nih.govresearchgate.net
Electronic Descriptors: Properties like the energy of the highest occupied molecular orbital (HOMO) and the electrotopological-state index of specific atoms (e.g., the carbonyl carbon) have been shown to be significant. nih.govresearchgate.net
Physicochemical Properties: Parameters like hydrophobicity and molar volume can also influence how a molecule interacts with olfactory receptors.
Different statistical methods are used to build QSAR models, including principal component analysis and comparative molecular field analysis (CoMFA). perfumerflavorist.com These models have demonstrated good predictive ability for the odor of aliphatic esters, making them a valuable tool in the fragrance industry. nih.gov
Table 1: Key Molecular Descriptors in QSAR Models for Ester Odor
| Descriptor Type | Example | Relevance to Odor Perception |
| Topological | Kappa index ((2)κ) | Relates to molecular shape and size, which influences binding to olfactory receptors. |
| Electronic | Electrotopological-state index of the carbonyl carbon (S(C)(=O)) | Reflects the electronic environment of the ester functional group, which is crucial for odor. |
| Electronic | Energy of the Highest Occupied Molecular Orbital (EHOMO) | Influences the molecule's ability to participate in intermolecular interactions. |
| Electronic | Topological-state index of the alcoholic oxygen (T(–O–)) | Describes the electronic state of the oxygen atom from the alcohol moiety. |
Molecular Dynamics and Conformation Analysis
Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior of this compound, including the flexibility of its alkyl chain and its interactions with other molecules.
Studies on dicarboxylic acid-based esters with branched alcohol moieties have shown that the branching significantly affects the physicochemical properties of the esters. srce.hr The branching in the alcohol fragment can lead to improved low-temperature performance and high viscosity indexes in lubricant applications, which is a consequence of the altered conformational behavior and intermolecular packing. srce.hr
For this compound, the most stable conformations will likely be those that minimize steric hindrance between the methyl groups and the rest of the chain. The long-chain nature of the dimethyloctyl group allows for a large number of possible conformations, and computational methods such as molecular mechanics and quantum chemistry can be used to identify the low-energy conformers.
Molecular dynamics simulations are a powerful tool for studying the intermolecular interactions between this compound and solvent molecules. researchgate.net These simulations can provide a detailed picture of the solvation shell around the ester and how it influences the molecule's behavior.
In a non-polar solvent, the interactions would be dominated by van der Waals forces. In contrast, in a more polar environment, dipole-dipole interactions between the ester group and the solvent would become more important. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the ester.
The solvation of esters can also be studied by examining the diffusion of the ester molecule through the solvent. researchgate.net The diffusion coefficient, which can be calculated from MD simulations, provides information about the mobility of the molecule and the strength of its interactions with the surrounding solvent molecules. researchgate.net
Reaction Mechanism and Pathway Prediction Studies
Computational chemistry can be used to investigate the mechanism of the synthesis of this compound, which is typically produced via Fischer esterification. These studies can help optimize reaction conditions and predict potential side products.
The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid (isovaleric acid) and an alcohol (3,7-dimethyloctanol). byjus.com The mechanism involves a series of reversible steps. masterorganicchemistry.comchemistrysteps.com Computational methods, such as density functional theory (DFT), can be used to calculate the energy profile of the reaction, identifying the transition states and intermediates.
The key steps in the Fischer esterification mechanism that can be studied computationally include:
Protonation of the carbonyl oxygen: This initial step activates the carboxylic acid towards nucleophilic attack. libretexts.org
Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl carbon to form a tetrahedral intermediate. byjus.com
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water: A molecule of water is eliminated, forming a protonated ester. vedantu.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. byjus.com
By modeling these steps, it is possible to gain a deeper understanding of the factors that control the reaction rate and equilibrium. acs.org Furthermore, computational tools for synthesis analysis can help in designing and evaluating different synthetic routes to this compound and other related esters. nih.govfrontiersin.org
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their chemical properties and reactivity. researchgate.net In the context of this compound, DFT calculations could provide significant insights into the energetics of its synthesis, typically an esterification reaction between 3,7-dimethyloctanol and isovaleric acid.
DFT studies on other esterification reactions, such as the synthesis of ethyl acetate (B1210297), have been used to elucidate the reaction mechanism, identify transition states, and calculate the energy barriers associated with the reaction pathway. nih.gov For instance, in the acid-catalyzed esterification of acetic acid and ethanol, DFT calculations have shown that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid. nih.gov A similar approach could be applied to the formation of this compound to understand the thermodynamics and kinetics of the reaction.
A hypothetical DFT study on the synthesis of this compound would involve optimizing the geometries of the reactants (3,7-dimethyloctanol and isovaleric acid), the tetrahedral intermediate, the transition states, and the final products (this compound and water). The energies of these species would be calculated to construct a potential energy surface for the reaction.
Table 1: Hypothetical Energy Profile Data for the Esterification of 3,7-Dimethyloctanol with Isovaleric Acid based on DFT Calculations
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (3,7-Dimethyloctanol + Isovaleric Acid) | 0 |
| 2 | Transition State 1 | +15 to +25 |
| 3 | Tetrahedral Intermediate | +5 to +10 |
| 4 | Transition State 2 | +12 to +22 |
| 5 | Products (this compound + Water) | -5 to -10 |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations. The actual values would depend on the specific computational methods and basis sets used.
Furthermore, DFT calculations can be employed to study the thermal degradation of esters. For example, research on isopropyl butanoate has utilized DFT to investigate various unimolecular decomposition channels, identifying the most favorable reaction pathways and their corresponding energy barriers. nih.gov Such a study on this compound could predict its thermal stability and decomposition products.
In Silico Prediction of Enzymatic Transformation Pathways
The synthesis and transformation of esters are often catalyzed by enzymes, particularly lipases. nih.gov In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are valuable tools for predicting and understanding these enzymatic processes.
Molecular Docking: This technique could be used to predict the binding orientation of this compound within the active site of a lipase (B570770). By simulating the interaction between the ester and the enzyme, molecular docking can help to understand the molecular basis of enzyme selectivity and catalytic efficiency. ncl.ac.ukbohrium.com For instance, docking studies on various fragrance esters with lipases have provided insights into the binding modes and affinities of these substrates, which correlate with experimentally observed reaction rates. ncl.ac.ukbohrium.com A similar in silico approach for this compound would involve docking the molecule into the crystal structure of a relevant lipase, such as Candida antarctica lipase B (CALB), to predict its preferred binding conformation and estimate the binding energy.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In the context of enzymatic transformations, a QSAR model could be developed to predict the rate of enzymatic synthesis or hydrolysis of a series of esters, including this compound. This would involve calculating a set of molecular descriptors for each ester that quantify its physicochemical properties (e.g., size, shape, hydrophobicity, electronic properties). These descriptors would then be correlated with experimentally determined enzymatic reaction rates to build a predictive model. Studies on terpenoid esters have successfully used QSAR to model their estrogenic activity based on descriptors derived from DFT calculations. nih.gov
Table 2: Key Molecular Descriptors for a Hypothetical QSAR Study of Ester Enzymatic Transformation
| Descriptor | Description | Potential Relevance to Enzymatic Transformation |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences diffusion and steric hindrance in the active site. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of hydrophobicity, which is crucial for binding to the often hydrophobic active sites of lipases. |
| Molecular Surface Area | The total surface area of the molecule. | Relates to the size of the molecule and its fit within the enzyme's active site. |
| Dipole Moment | A measure of the polarity of the molecule. | Can influence interactions with polar residues in the active site. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity and susceptibility to nucleophilic or electrophilic attack. |
By applying these in silico approaches, researchers could screen different enzymes for their potential to synthesize or modify this compound, optimize reaction conditions, and even guide the design of novel biocatalysts with improved performance.
Ecological and Environmental Impact Research
Role in Plant-Insect Interactions and Chemical Ecology
Terpenoid esters are a diverse class of volatile organic compounds that play a crucial role in mediating interactions between plants and insects. longdom.orgnih.gov These semiochemicals can act as attractants, repellents, or pheromones, influencing insect behavior and, consequently, the ecological dynamics of a given environment. nih.gov While direct research on 3,7-dimethyloctyl isovalerate is limited, the activities of its analogs provide significant insight into its probable functions.
Behavioral and Physiological Responses in Model Organisms
The behavioral and physiological responses of insects to terpenoid esters are often species- and context-dependent. For instance, geranyl acetate (B1210297) is attractive to the predatory beetle Hippodamia variegata, suggesting a role in luring natural enemies of pests. plos.org In contrast, the same compound elicits no significant response in male Aedes albopictus mosquitoes at various concentrations. mdpi.com However, at higher concentrations, it has been shown to be a repellent for female Aedes aegypti. mdpi.com
In Drosophila melanogaster, geranyl acetate is an attractant, and the olfactory receptor neurons (ORNs) responsible for its detection have been identified. nih.gov The ablation of these specific ORNs significantly reduces the attractive behavioral response, highlighting the specialized neural pathways that mediate insect responses to these compounds. nih.gov
Linalyl acetate, a major component of lavender and bergamot essential oils, is also known to influence insect behavior, although its effects can be complex and are often studied in the context of the entire essential oil blend. nih.gov The table below summarizes some of the observed behavioral responses to analogous terpenoid esters in various insect species.
Behavioral Responses to Analogous Terpenoid Esters in Insects
| Compound | Insect Species | Behavioral Response | Reference |
|---|---|---|---|
| Geranyl Acetate | Hippodamia variegata (Predatory Beetle) | Attraction | plos.org |
| Geranyl Acetate | Aedes albopictus (Male Mosquito) | No significant response | mdpi.com |
| Geranyl Acetate | Aedes aegypti (Female Mosquito) | Repellent at high concentrations | mdpi.com |
| Geranyl Acetate | Drosophila melanogaster (Fruit Fly) | Attraction | nih.gov |
| Citronellyl Isovalerate | Coleoptera (Click Beetles) and Hemiptera (Mealybugs) | Component of sex pheromones or synergist |
Mediator of Interspecies and Intraspecies Chemical Communication
Terpenoid esters are integral to both interspecies (between different species) and intraspecies (within the same species) chemical communication. researchgate.net Interspecies communication is exemplified by the attraction of pollinators to floral scents, where terpenoid esters are common constituents. nih.gov They can also mediate defensive interactions, such as attracting predators or parasitoids of herbivorous insects. nih.gov
Intraspecies communication is most notably observed in the context of pheromones. Many terpenoid esters function as sex pheromones, aggregation pheromones, or alarm pheromones. acs.orgacs.org For example, citronellyl isovalerate and related compounds have been identified as components of sex pheromones in mealybugs and click beetles. The unique blend of these volatile esters can ensure species-specific mating signals.
Environmental Distribution and Cycling
The environmental fate of volatile organic compounds like this compound is determined by their physicochemical properties and their interactions with the atmosphere, water, and soil.
Atmospheric and Aquatic Fate Studies
Once released into the atmosphere, terpenoid esters are subject to photodegradation. Linalyl acetate, for example, has a calculated atmospheric half-life of approximately 1.1 hours due to its reaction with hydroxyl radicals. oecd.orgresearchgate.net This suggests that such compounds are not likely to persist in the atmosphere for long periods.
In aquatic environments, hydrolysis is a key degradation pathway for esters. Linalyl acetate hydrolyzes rapidly, with a half-life of less than 24 hours at 20°C. oecd.org The hydrolysis products are the corresponding alcohol and carboxylic acid (in this case, linalool (B1675412) and acetic acid). oecd.org Geranyl acetate is also expected to hydrolyze in water, although at a slower rate. basf.com These compounds are also susceptible to biodegradation by aquatic microorganisms. oecd.orgbasf.com Linalyl acetate is considered readily biodegradable. oecd.org
The table below provides a summary of the aquatic toxicity data for some analogous compounds.
Aquatic Toxicity of Analogous Terpenoid Esters
| Compound | Organism | Endpoint | Value | Reference |
|---|---|---|---|---|
| Linalyl Acetate | Fish | 96-hour LC50 | 11 mg/L | oecd.org |
| Linalyl Acetate | Daphnia | 48-hour EC50 | 6.2 mg/L | oecd.org |
| Linalyl Acetate | Algae | 72-hour EbC50 | 4.2 mg/L | oecd.org |
| Geranyl Acetate | Aquatic life | Considered toxic to aquatic life with long-lasting effects | basf.comcaymanchem.com |
Sorption and Transport in Soil Systems
The mobility of terpenoid esters in soil is influenced by their sorption potential, which is often estimated by the soil organic carbon-water (B12546825) partition coefficient (Koc). Linalyl acetate has a predicted log Koc of 2.7 to 2.9, suggesting it has the potential for sorption to soil. oecd.orgresearchgate.netjohndwalsh.com However, its rapid hydrolysis likely limits significant sorption from occurring. oecd.orgresearchgate.net Linalyl acetate is not expected to adsorb significantly to soil. basf.com
Biodegradation is also an important process in soil. Given that linalyl acetate is readily biodegradable, it is expected to be broken down by soil microorganisms. oecd.org Volatilization from moist soil surfaces can also be a significant fate process for these compounds based on their vapor pressure and Henry's Law constant. nih.gov
Comparative Studies with Related Terpenoids and Esters
The ecological functions and environmental fates of terpenoid esters are largely dictated by their chemical structures. Subtle differences in the alcohol or carboxylic acid moiety can lead to significant changes in their biological activity and environmental behavior.
For instance, the sex pheromones of different mealybug species are all terpenoid esters, yet each species produces a unique structure, preventing cross-attraction. acs.org This highlights the high degree of specificity that can be achieved with minor structural modifications.
In terms of environmental fate, while both linalyl acetate and geranyl acetate are subject to hydrolysis, the rate of this reaction can differ, influencing their persistence in aquatic environments. Similarly, their sorption potential and biodegradability can vary, affecting their distribution and longevity in soil and water.
The diversity of terpenoid esters in nature is vast, with many plants producing complex mixtures of these compounds. mdpi.com This chemical diversity is a key element in the intricate web of interactions that shape ecosystems. researchgate.net
Emerging Research Applications and Future Directions
Metabolic Engineering for Enhanced Production
Metabolic engineering offers a promising alternative to conventional chemical synthesis for producing flavor and fragrance compounds, utilizing microbial cell factories to convert renewable feedstocks into high-value products. tunasbangsa.ac.idrsc.org The biosynthesis of 3,7-Dimethyloctyl isovalerate can be achieved by engineering microbes to produce its two precursors—3,7-Dimethyloctanol and isovaleric acid—and then catalyzing their esterification.
Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the workhorses of industrial biotechnology, each offering unique advantages for producing the precursors of this compound. nih.gov
Saccharomyces cerevisiae: As a robust and industrially proven organism, S. cerevisiae is an ideal host for producing the alcohol component, 3,7-Dimethyloctanol. nih.gov This yeast naturally possesses the mevalonate (B85504) (MVA) pathway, which synthesizes the universal terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). rsc.orgmdpi.com Engineering efforts would focus on:
Enhancing the MVA Pathway: Overexpressing key rate-limiting enzymes like tHMG1 (truncated HMG-CoA reductase) to increase the metabolic flux towards IPP and DMAPP. nih.govnih.gov
Introducing Terpene Synthases: Expressing a heterologous geraniol (B1671447) synthase (GES) to convert the precursor geranyl diphosphate (GPP) into geraniol.
Final Reduction Step: Introducing a reductase enzyme to convert geraniol to 3,7-Dimethyloctanol (tetrahydrogeraniol).
For the acid component, isovaleric acid, engineers can modify the yeast's native branched-chain amino acid (BCAA) synthesis pathways. researchgate.net By redirecting intermediates such as 2-keto-isovalerate away from amino acid synthesis and towards a decarboxylation and oxidation cascade, the cell can be programmed to produce isovalerate. nih.gov
Escherichia coli: This bacterium is a versatile host known for its rapid growth and well-characterized genetics. nih.gov To produce 3,7-Dimethyloctanol, E. coli's native methylerythritol phosphate (B84403) (MEP) pathway can be engineered to shuttle more carbon toward terpenoid precursors. nih.gov For isovalerate production, pathways have been successfully constructed in E. coli by manipulating branched-chain amino acid metabolism, driving carbon flux towards 2-ketoacids which are then converted to isovaleric acid via specific decarboxylases and dehydrogenases. researchgate.net
| Precursor | Host Organism | Core Pathway | Key Engineering Strategies |
|---|---|---|---|
| 3,7-Dimethyloctanol | S. cerevisiae | Mevalonate (MVA) Pathway | Overexpression of MVA pathway genes (e.g., tHMG1); Introduction of geraniol synthase and a subsequent reductase. rsc.orgnih.gov |
| E. coli | Methylerythritol Phosphate (MEP) Pathway | Upregulation of MEP pathway enzymes; Heterologous expression of geraniol synthase and a reductase. nih.gov | |
| Isovaleric Acid | S. cerevisiae | Branched-Chain Amino Acid (BCAA) Metabolism | Redirection of 2-keto-isovalerate; Alleviation of feedback inhibition by mutating key enzymes (e.g., Leu4p). nih.govresearchgate.net |
| E. coli | Branched-Chain Amino Acid (BCAA) Metabolism | Screening and expression of efficient 2-ketoacid decarboxylases and aldehyde dehydrogenases. researchgate.net |
Modern synthetic biology provides a sophisticated toolkit for reprogramming cellular metabolism to maximize the production of target molecules. researchgate.net For this compound, these tools are critical for balancing the intricate pathways involved.
Pathway Balancing: Tools like CRISPRi (CRISPR interference) can be used to fine-tune gene expression, ensuring that metabolic flux is optimally distributed between the alcohol and acid precursor pathways without accumulating toxic intermediates. nih.gov
Enzyme Engineering and Screening: The final step in production is the esterification of 3,7-Dimethyloctanol with isovaleryl-CoA, catalyzed by an alcohol acyltransferase (AAT). researchgate.netnih.gov Synthetic biology approaches involve screening libraries of AATs from various plants and yeasts to find an enzyme with high specificity and efficiency for these particular substrates. nih.gov
Dynamic Regulation: Quorum sensing-mediated regulators or other biosensors can be implemented to create autonomous control systems. These systems can dynamically regulate pathway gene expression in response to cell density or the concentration of a key metabolite, optimizing production over the course of a fermentation run. mit.edu
Integrating the microbial production of this compound into a biorefinery concept aligns with goals of sustainability and a circular economy. Biorefineries utilize renewable biomass, such as agricultural residues, as a feedstock to produce a spectrum of products, including biofuels and high-value chemicals. mdpi.com
In this model, lignocellulosic biomass is first broken down into simple sugars (e.g., glucose). These sugars then serve as the carbon source for the engineered S. cerevisiae or E. coli strains. researchgate.net The microbial fermentation process converts these low-value sugars into the high-value fragrance ester. This approach reduces reliance on petrochemicals, which are traditionally used in chemical synthesis, and valorizes agricultural waste streams. website-files.com Further research is focused on developing robust microbial strains that can efficiently utilize mixed sugars and tolerate inhibitors present in biomass hydrolysates.
Advanced Analytical Sensor Development
As a volatile organic compound (VOC), this compound is a candidate for detection by advanced analytical sensors. These technologies are crucial for quality control in the fragrance industry, monitoring occupational exposure, and assessing environmental presence. fragrancecreators.org
Electronic noses (e-noses), which consist of an array of cross-reactive chemical sensors, are powerful tools for detecting and identifying complex volatile profiles. wikipedia.org The integration of Artificial Intelligence (AI) and Machine Learning (ML) is essential for interpreting the high-dimensional data generated by these sensor arrays. dtic.milnih.gov
When a sensor array is exposed to this compound, each sensor produces a slightly different response, creating a unique "fingerprint" or pattern. dtic.mil ML algorithms are trained on these patterns to recognize the specific VOC. azosensors.com
Algorithm Application: Ensemble methods like Random Forest and Gradient Boosting, as well as algorithms like K-Nearest Neighbors (KNN) and Support Vector Machines (SVM), have shown high accuracy (often >99%) in classifying chemical substances from sensor array data. tunasbangsa.ac.id
Virtual Sensors: AI can also be used to create "virtual sensors" that predict the concentration or presence of a chemical without a direct physical sensor, by learning from the responses of other sensors in the array and process parameters.
Future Directions: Research is focused on developing more robust models that can account for environmental variables like humidity and temperature and detect target compounds in complex mixtures, such as those found in consumer products or indoor air. rehva.eu
| Algorithm | Principle | Advantages | Considerations |
|---|---|---|---|
| Random Forest | Ensemble method using multiple decision trees to improve prediction accuracy and control over-fitting. | High accuracy, robust to outliers and noise. tunasbangsa.ac.id | Can be computationally intensive and less interpretable than simpler models. |
| Support Vector Machine (SVM) | Finds an optimal hyperplane that separates data points of different classes in a high-dimensional space. | Effective in high-dimensional spaces, memory efficient. | Performance is highly dependent on the choice of the kernel function. |
| K-Nearest Neighbors (KNN) | Classifies a data point based on the majority class among its 'k' nearest neighbors. | Simple to implement, effective for multi-class problems. tunasbangsa.ac.id | Computationally expensive during testing, sensitive to irrelevant features. |
| Probabilistic Neural Network (PNN) | A type of neural network that uses a Bayesian approach for classification. | Fast training process, inherently probabilistic output, robust to outliers. dtic.milnih.gov | Requires large memory storage, can be slower at classifying new data points. |
The widespread use of fragrance ingredients in consumer products necessitates the development of sensitive and portable sensors for environmental monitoring. rsc.org Novel strategies are moving beyond traditional lab-based methods like gas chromatography-mass spectrometry (GC-MS) toward real-time, on-site detection.
Graphene-Based Sensors: Graphene, a single layer of carbon atoms, has a large surface-area-to-volume ratio, making it highly sensitive to the adsorption of gas molecules. nih.gov Arrays of graphene sensors functionalized with different chemical receptors can provide high selectivity for detecting specific VOCs like fragrance esters. nih.gov
Quartz Crystal Microbalance (QCM) Arrays: These sensors measure a change in frequency of a quartz crystal resonator as molecules adsorb to its surface. By coating different crystals with various materials, an array can be created that provides a distinct response pattern for different VOCs. wikipedia.org
Modular Sensing Platforms: New platforms are being developed that integrate multiple sensor types (e.g., metal oxide, photoionization detectors) into a single, modular device. volatile.ai These systems, often coupled with AI, can provide a comprehensive and highly precise analysis of air quality, capable of identifying single chemical compounds like this compound in complex environmental samples. volatile.ai
Theoretical Advancements in Ester Chemistry and Related Terpenoids
Theoretical and computational chemistry are providing unprecedented insights into the mechanisms of esterification, directly impacting the synthesis and understanding of terpenoid esters like this compound. These advancements are paving the way for more efficient, selective, and sustainable production methods.
One of the primary areas of advancement is the use of computational models to elucidate reaction pathways. Methodologies such as Density Functional Theory (DFT) are employed to investigate the thermodynamics and kinetics of esterification reactions. scispace.comrsc.org These studies can map out the entire reaction mechanism, identifying transition states, intermediates, and energy barriers. rsc.org For example, research on the esterification of palmitic acid has quantified the energy barriers for self-catalyzed reactions versus those involving catalysts, demonstrating how computational analysis can predict reaction outcomes and guide the selection of optimal catalytic systems. scispace.comnih.govresearchgate.net Such theoretical models make it possible to understand the influence of solvents and catalysts on the reaction, reducing the need for extensive and time-consuming empirical experimentation. scispace.comacs.org
Another significant theoretical frontier is the prediction of reaction kinetics and equilibrium, which is crucial for optimizing industrial processes. acs.org Advanced predictive models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are being used to accurately determine the equilibrium constants (Keq) for a wide range of esterification reactions. acs.org This approach allows for the simulation of molecular interactions and reaction behavior under various conditions, offering a more efficient alternative to traditional experimental data collection. acs.org
In parallel, the field of biocatalysis has seen substantial theoretical and practical growth, particularly in the chemoenzymatic synthesis of esters. nih.govresearchgate.net The use of enzymes, especially lipases, offers a green and highly selective route to terpenoid esters. mdpi.comresearchgate.net Theoretical understanding of enzyme structure and function allows for the rational design and engineering of biocatalysts. researchgate.netnih.gov For instance, the stereoselectivity of lipases in resolving racemic alcohol mixtures is a key area of study; the structural relationship between the enzyme's active site and the substrate determines the reaction's efficiency and enantioselectivity. mdpi.com Research has shown that the structure of the terpenoid alcohol—whether it is primary, secondary, or tertiary—has a predictable influence on the efficiency of enzymatic esterification. mdpi.comresearchgate.net These insights are critical for synthesizing structurally complex and optically pure terpenoid esters for specialized applications in the fragrance and pharmaceutical industries.
| Research Area | Key Advancements | Impact on Terpenoid Ester Chemistry |
| Computational Chemistry | Use of Density Functional Theory (DFT) to model reaction mechanisms and energy profiles. scispace.comrsc.org | Predicts reaction kinetics and thermodynamics, enabling catalyst and solvent optimization. |
| Predictive Modeling | Application of PC-SAFT to determine reaction equilibrium constants without extensive experimentation. acs.org | Accelerates process development and optimization for industrial-scale synthesis. |
| Biocatalysis & Enzyme Engineering | Discovery and engineering of lipases for stereoselective esterification of complex alcohols. mdpi.comresearchgate.netnih.gov | Enables sustainable and highly selective synthesis of chiral terpenoid esters. |
| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps to create novel ester compounds. nih.govbangor.ac.uk | Expands the diversity of accessible terpenoid esters with unique properties. |
Cross-disciplinary Research Opportunities
The unique chemical properties of this compound and related terpenoid esters create a fertile ground for cross-disciplinary research, bridging chemistry with fields such as materials science, agriculture, and biomedicine.
Biomedical and Pharmaceutical Sciences Terpenoids as a class are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. microbiologyjournal.orgresearchgate.netmdpi.com The esterification of a parent terpenoid alcohol can significantly modify its bioavailability and potency, opening new avenues for drug discovery and development. nih.gov Research has demonstrated that ester derivatives of some terpene alcohols exhibit enhanced cell death induction in cancer cell lines compared to the precursor alcohols. nih.gov This suggests a significant opportunity for synthesizing and screening libraries of novel terpenoid esters, including derivatives of 3,7-dimethyloctanol, for therapeutic potential. Furthermore, the synthesis of terpenoid-glycine esters has been explored for analgesic and anti-inflammatory applications, indicating potential for creating new transdermal therapeutic systems. mdpi.com
Materials Science and Sustainable Chemistry With a growing emphasis on sustainability, terpenoids are being investigated as renewable feedstocks for the chemical industry, offering a green alternative to petrochemicals. nih.gov The physical and chemical properties of terpenoid esters—such as their viscosity, volatility, and solvency—make them candidates for novel biomaterials. Cross-disciplinary research could focus on polymer chemistry, incorporating terpenoid ester moieties into polymer backbones to create new biodegradable plastics or resins with unique properties. Their use as eco-friendly solvents or plasticizers is another promising area of exploration.
Agriculture and Plant Science In nature, terpenoids are crucial components of plant defense mechanisms against pests and pathogens. mdpi.com Understanding the biosynthesis and ecological function of terpenoid esters in plants can inform agricultural innovation. For instance, research into how plants like Camellia sinensis (tea) synthesize and store terpenoid esters in leaf lipid droplets provides insights into plant metabolism. frontiersin.orgnih.govnih.gov This knowledge can be leveraged through metabolic engineering to create crops with enhanced resistance to biotic and abiotic stress. Additionally, the semiochemical properties of certain terpenoid esters could be exploited to develop next-generation, environmentally benign pesticides or attractants for pest management strategies. mdpi.com
Food Science and Fragrance Technology The primary application of many terpenoid esters is in the flavor and fragrance industry. mdpi.comijeat.org Cross-disciplinary research combining organic synthesis, microbiology, and sensory science is driving innovation in this sector. The development of biocatalytic and fermentation-based methods to produce "natural" flavor and fragrance compounds is a major focus. nih.govijeat.org There are also opportunities to investigate the functional properties of these esters beyond their aroma, such as their potential as antimicrobial or antioxidant agents in food packaging and preservation. mdpi.com
| Research Field | Cross-disciplinary Opportunity | Potential Application |
| Biomedicine | Synthesize and screen novel terpenoid esters for pharmacological activity. nih.govmdpi.com | Development of new anti-inflammatory, analgesic, or anti-cancer drugs. |
| Materials Science | Incorporate terpenoid esters into polymers or use them as bio-based solvents. nih.gov | Creation of sustainable plastics, resins, and green chemical formulations. |
| Agriculture | Investigate the role of terpenoid esters in plant defense and apply through metabolic engineering. mdpi.comfrontiersin.org | Engineering pest-resistant crops and developing eco-friendly pesticides. |
| Food & Fragrance | Utilize biocatalysis and fermentation to produce natural esters for flavor and functional applications. mdpi.comijeat.org | New natural flavorings, fragrances, and food preservatives. |
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of 3,7-dimethyloctyl isovalerate in synthesized samples?
- Methodology :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and mass spectra with reference standards (e.g., RIFM’s data for linalyl isovalerate, which shares structural similarities) .
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm ester linkage positions (e.g., 3,7-dimethyloctyl chain and isovalerate moiety). Cross-reference with NIST spectral libraries if available .
- Boiling Point Validation : Confirm physical properties using differential scanning calorimetry (DSC), aligning with reported values (e.g., boiling point ~270°C) .
Q. What synthetic routes are reported for this compound, and how can yield optimization be achieved?
- Methodology :
- Esterification : React 3,7-dimethyloctanol with isovaleric acid under acid catalysis (e.g., HSO) or enzymatic catalysis (e.g., lipases). Monitor reaction progress via thin-layer chromatography (TLC) .
- Yield Optimization : Use a Dean-Stark trap to remove water in reflux conditions, shifting equilibrium toward product formation. Optimize molar ratios (e.g., 1:1.2 alcohol:acid) and temperature (~120°C) .
Q. How does the structural configuration of this compound influence its solubility and stability in experimental formulations?
- Methodology :
- Solubility Testing : Perform phase diagrams in solvents (e.g., ethanol, hexane) to identify optimal carriers. Note that its branched alkyl chain reduces water solubility, requiring emulsifiers for aqueous systems .
- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and UV exposure. Hydrolysis susceptibility is expected under strong acidic/alkaline conditions due to ester bond lability .
Advanced Research Questions
Q. What analytical challenges arise when distinguishing this compound from its isomers (e.g., citronellyl isovalerate or terpinyl isovalerate) in complex mixtures?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers by exact mass and fragmentation patterns. For example, citronellyl isovalerate (CHO) shares the same molecular formula but distinct fragmentation due to allylic vs. fully saturated chains .
- Chiral Chromatography : Use chiral columns (e.g., cyclodextrin-based) to resolve enantiomers if stereoisomerism is present .
Q. How can researchers assess the compound’s bioactivity (e.g., antimicrobial or enzymatic inhibition) while minimizing cytotoxicity in in vitro models?
- Methodology :
- Dose-Response Assays : Use microdilution techniques (e.g., MIC/MBC for antimicrobial studies) with human cell lines (e.g., HEK-293) to establish selectivity indices (SI = IC / MIC) .
- Metabolomic Profiling : Track short-chain fatty acid (SCFA) production (e.g., isovalerate) in microbial co-cultures to evaluate metabolic interference .
Q. What statistical approaches are recommended for resolving contradictions in stability data across different experimental conditions?
- Methodology :
- Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to stability datasets (e.g., pH, temperature, light exposure) to identify dominant degradation pathways .
- Accelerated Stability Models : Use Arrhenius equations to extrapolate shelf-life predictions from high-temperature degradation data, validating with real-time studies .
Q. How can isotopic labeling (e.g., -isovalerate) be utilized to trace metabolic pathways of this compound in in vivo systems?
- Methodology :
- Stable Isotope Tracing : Synthesize -labeled analogs via esterification with -enriched isovaleric acid. Track incorporation into microbial or mammalian metabolites using LC-HRMS .
- Kinetic Modeling : Develop compartmental models to quantify flux rates in pathways like β-oxidation or ester hydrolysis .
Methodological Resources
- Spectral Libraries : NIST Chemistry WebBook for NMR/GC-MS reference data .
- Safety Protocols : Follow GBZ 2.1-2007 and EN 14042 for handling and exposure limits .
- Data Reporting : Structure reports using ACS journal guidelines (e.g., J. Agric. Food Chem.) with sections for experimental reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
